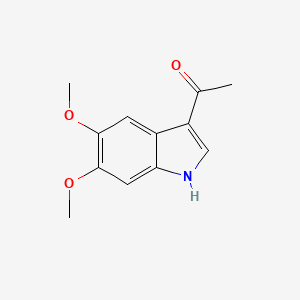

1-(5,6-dimethoxy-1H-indol-3-yl)ethan-1-one

Description

Significance of Indole (B1671886) Derivatives in Medicinal Chemistry and Biology

Indole derivatives are a class of compounds renowned for their extensive range of biological activities and therapeutic potential. mdpi.comnih.gov This structural motif is present in essential endogenous molecules, such as the amino acid tryptophan and the neurotransmitter serotonin (B10506), highlighting its fundamental role in biological processes. nih.gov The versatility of the indole scaffold allows for chemical modifications at various positions, leading to a diverse library of compounds with a wide spectrum of pharmacological effects. nih.gov

Research has demonstrated that indole-based compounds exhibit a remarkable array of activities, including:

Anticancer: Many indole derivatives have been identified as potent anticancer agents, targeting various mechanisms such as tubulin polymerization, protein kinase inhibition, and histone deacetylase (HDAC) inhibition. mdpi.comnih.goveurekaselect.com

Antimicrobial and Antiviral: The indole nucleus is a key component in molecules designed to combat bacterial, fungal, and viral infections. bio-connect.nl Derivatives have shown efficacy against multidrug-resistant bacteria and viruses like HIV. thepharmajournal.comsigmaaldrich.com

Anti-inflammatory: Indomethacin, a well-known nonsteroidal anti-inflammatory drug (NSAID), features an indole core. nih.gov This highlights the scaffold's potential in modulating inflammatory pathways. bio-connect.nl

Neurological: The structural similarity of indole to neurotransmitters like serotonin has led to the development of indole derivatives for treating neurological and psychiatric disorders. nih.govchemimpex.com

The widespread occurrence of the indole ring in both natural alkaloids and synthetic drugs underscores its importance as a foundational structure in the quest for new therapeutic agents. nih.govresearchgate.net

Overview of Acetyl-Indole Scaffolds in Drug Discovery and Development

Within the broad family of indole derivatives, those containing an acetyl group, particularly at the C3 position (3-acetyl-indole), represent a significant subclass. The 3-acetyl-indole scaffold is a versatile building block and a key intermediate in the synthesis of more complex, biologically active molecules. nih.govresearchgate.netresearchgate.net The presence of the acetyl group enhances the chemical reactivity of the indole ring, making it a valuable precursor for a variety of chemical transformations. chemimpex.com

The 3-acetyl-indole framework has been the focus of extensive research due to the broad spectrum of biological activities exhibited by its derivatives. thepharmajournal.com These compounds have been investigated for numerous therapeutic applications:

Antimicrobial and Antioxidant Agents: Derivatives synthesized from 3-acetyl-indole have demonstrated significant antimicrobial activity against various bacterial strains and have also shown antioxidant properties. thepharmajournal.com

Anti-inflammatory Activity: Several studies have reported the synthesis of 3-acetyl-indole derivatives with potent anti-inflammatory effects. thepharmajournal.comthepharmajournal.com

Anticancer Agents: This scaffold serves as a starting point for creating compounds that inhibit tumor growth, including inhibitors of enzymes like hepatitis C NS3/4A serine protease and oncrasin-1 derivatives. sigmaaldrich.com

Treatment of CNS and Cardiovascular Disorders: Compounds derived from 3-acetyl-indoles are utilized in the management of gastrointestinal, central nervous system (CNS), and cardiovascular disorders. thepharmajournal.comthepharmajournal.com

Enzyme Inhibition: The 3-acetyl-indole core is used to develop inhibitors for various enzymes, including HIV-1 integrase. thepharmajournal.comsigmaaldrich.com

The utility of 3-acetyl-indole as a starting material for synthesizing bioactive indole alkaloids further cements its importance in medicinal chemistry. nih.govresearchgate.netresearchgate.net

Research Context of 1-(5,6-dimethoxy-1H-indol-3-yl)ethan-1-one within Heterocyclic Chemistry

The compound this compound is a specific molecule that combines the key features of a 3-acetyl-indole scaffold with a dimethoxy substitution pattern on the benzene (B151609) ring. While extensive research dedicated solely to this exact compound is not widely published, its chemical structure places it firmly within the context of active areas of heterocyclic chemistry research.

The structural components of the molecule are of significant interest:

The 3-Acetyl-Indole Core: As established, this is a highly valuable scaffold for generating biologically active compounds. researchgate.net The acetyl group at the C3-position is a versatile chemical handle for further synthetic modifications.

The 5,6-Dimethoxy Substitution: Methoxy (B1213986) groups on the indole ring are known to influence the electronic properties and biological activity of the molecule. ontosight.ai Specifically, methoxy-substituted indole derivatives have been investigated for their potent anticancer and antioxidant capabilities. nih.gov The synthesis of related compounds, such as 5,6-dimethoxy-1-indanone (B192829), has been a subject of study, indicating interest in this substitution pattern for creating biologically relevant molecules. chinjmap.combeilstein-journals.org

Therefore, this compound can be viewed as a promising synthetic intermediate. It combines the proven reactivity of the 3-acetyl-indole core with the bioactivity-enhancing potential of the dimethoxy substituents. Researchers in medicinal chemistry could utilize this compound as a starting material to synthesize more complex molecules with potential applications in areas where both indole and methoxy-phenyl compounds have shown promise, such as in the development of novel anticancer or anti-inflammatory agents. Its synthesis would likely involve established methods for the acetylation of dimethoxy-substituted indoles, such as the Friedel-Crafts reaction. researchgate.net

Chemical Compound Data

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1269920-07-1 |

| Molecular Formula | C12H13NO3 |

| Molecular Weight | 219.24 g/mol |

| Synonyms | 1-(5,6-dimethoxy-1H-indol-3-yl)ethanone |

Table 2: Chemical Compounds Mentioned in this Article

| Compound Name | Other Names / Synonyms |

|---|---|

| This compound | 1-(5,6-dimethoxy-1H-indol-3-yl)ethanone |

| 3-Acetylindole (B1664109) | 3-Indolyl methyl ketone |

| Indole | 1H-Indole, Benzopyrrole |

| Indomethacin | |

| Serotonin | 5-hydroxytryptamine |

| Tryptophan |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H13NO3 |

|---|---|

Molecular Weight |

219.24 g/mol |

IUPAC Name |

1-(5,6-dimethoxy-1H-indol-3-yl)ethanone |

InChI |

InChI=1S/C12H13NO3/c1-7(14)9-6-13-10-5-12(16-3)11(15-2)4-8(9)10/h4-6,13H,1-3H3 |

InChI Key |

CJUJVYGGLMZCOI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CNC2=CC(=C(C=C21)OC)OC |

Origin of Product |

United States |

Synthetic Methodologies for 1 5,6 Dimethoxy 1h Indol 3 Yl Ethan 1 One and Its Analogues

Established Synthetic Pathways to Indole (B1671886) Ethanone (B97240) Structures

The construction of the 1-(5,6-dimethoxy-1H-indol-3-yl)ethan-1-one core can be approached in two primary ways: by modifying a pre-existing indole precursor or by building the dimethoxy-indole scaffold from acyclic precursors.

Derivatization Approaches from Indole Precursors

The most direct method to synthesize this compound is through the derivatization of the 5,6-dimethoxy-1H-indole precursor. The key transformation is the introduction of an acetyl group at the C-3 position of the indole ring.

Friedel-Crafts Acylation: This classic electrophilic aromatic substitution is the most common method for the 3-acylation of indoles. mdpi.comnih.govnih.gov The reaction typically involves treating the indole with an acylating agent, such as an acid chloride or anhydride, in the presence of a Lewis acid catalyst. nih.gov For the synthesis of the target compound, 5,6-dimethoxy-1H-indole would be reacted with acetyl chloride or acetic anhydride.

Common Lewis acids employed in Friedel-Crafts acylation include aluminum chloride (AlCl₃), tin tetrachloride (SnCl₄), and titanium tetrachloride (TiCl₄). researchgate.net However, these can sometimes lead to low yields due to competing substitution at the N-1 position and potential polymerization of the indole. researchgate.net To address these challenges, milder and more regioselective methods have been developed. The use of dialkylaluminum chlorides, such as diethylaluminum chloride (Et₂AlCl) or dimethylaluminum chloride (Me₂AlCl), has been shown to selectively acylate indoles at the 3-position in high yields under mild conditions without the need for NH-protection. organic-chemistry.org

| Catalyst | Acylating Agent | Conditions | Yield | Reference |

| Diethylaluminum chloride | Acetyl chloride | CH₂Cl₂ | High | organic-chemistry.org |

| Yttrium triflate | Acetic anhydride | [BMI]BF₄, Microwave | Excellent | nih.gov |

| Boron trifluoride etherate | Acetic anhydride | Mild conditions | High | researchgate.net |

This table presents examples of catalysts and conditions for the 3-acylation of indoles.

Microwave-assisted organic synthesis has also emerged as a powerful tool to improve the efficiency of Friedel-Crafts acylation, often leading to shorter reaction times and higher yields. mdpi.comnih.gov The use of metal triflates, such as yttrium triflate, in ionic liquids under microwave irradiation has been reported as a green and efficient method for the regioselective 3-acylation of unprotected indoles. nih.gov

Strategies for Constructing the Dimethoxy-Indole Scaffold

An alternative to derivatizing a pre-formed indole is to construct the 5,6-dimethoxy-1H-indole ring system from simpler, acyclic precursors. Several named reactions are instrumental in this approach.

Fischer Indole Synthesis: This is one of the oldest and most versatile methods for synthesizing indoles. wikipedia.orgalfa-chemistry.comjk-sci.comthermofisher.com The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a phenylhydrazine with an aldehyde or ketone. wikipedia.orgalfa-chemistry.com To synthesize the 5,6-dimethoxy-1H-indole scaffold, 3,4-dimethoxyphenylhydrazine would be the starting material. This method is robust and can be catalyzed by a variety of Brønsted and Lewis acids. wikipedia.org

Bartoli Indole Synthesis: This method is particularly useful for the synthesis of 7-substituted indoles but can be adapted for other substitution patterns. wikipedia.orgjk-sci.comwordpress.commsu.eduresearchgate.net It involves the reaction of an ortho-substituted nitroarene with a vinyl Grignard reagent. wikipedia.orgjk-sci.com For the synthesis of 5,6-dimethoxyindoles, an appropriately substituted nitrobenzene derivative would be required. One of the advantages of the Bartoli synthesis is its ability to produce indoles with substitutions on both the carbocyclic and pyrrole rings. wikipedia.org

Other notable methods for indole synthesis that can be applied to the construction of the 5,6-dimethoxyindole scaffold include the Hemetsberger and Bischler indole syntheses. chim.it These methods provide alternative routes from different starting materials, offering flexibility in synthetic design. researchgate.netchim.it

Synthesis of Chemically Modified Analogues Bearing the Indole Ethanone Core

The 1-(indol-3-yl)ethan-1-one core is a versatile template for the synthesis of a wide range of chemically modified analogues. These modifications often involve the introduction of heterocyclic moieties or alterations to the indole ring system itself.

Introduction of Fused and Pendant Heterocyclic Moieties (e.g., Pyrazole, Isoxazole, Pyrimidine, Thiadiazole)

The ethanone moiety of 1-(indol-3-yl)ethan-1-one provides a convenient handle for the construction of various heterocyclic rings.

Pyrazole Analogues: Pyrazole-containing indole derivatives can be synthesized from indolyl chalcones, which are α,β-unsaturated ketones derived from the condensation of an indole-3-carboxaldehyde with an appropriate acetophenone. nih.gov These chalcones can then undergo cyclization with hydrazine hydrate or its derivatives to form the pyrazoline ring, which can be subsequently oxidized to a pyrazole. nih.govjddtonline.infonih.gov Alternatively, 1,3-dicarbonyl compounds derived from the indole ethanone can be condensed with hydrazines. researchgate.net

Isoxazole Analogues: Similar to pyrazoles, isoxazole-containing indole derivatives can be prepared from indolyl chalcones. The chalcone is reacted with hydroxylamine hydrochloride in the presence of a base to yield the isoxazoline ring, which can be aromatized to the isoxazole. nih.govresearchgate.net

Pyrimidine Analogues: Indolyl-pyrimidine derivatives can be synthesized through various methods, including the Biginelli reaction, where an indole-3-carboxaldehyde, a β-ketoester, and urea or thiourea are condensed in a one-pot reaction. nih.govjapsonline.com The resulting dihydropyrimidine can be further modified.

Thiadiazole Analogues: Thiadiazole moieties can be introduced by reacting an indole-3-carbohydrazide with a source of sulfur and carbon, such as carbon disulfide or thiophosgene, followed by cyclization. Another approach involves the reaction of an indole-3-carboxaldehyde with thiosemicarbazide, followed by oxidative cyclization. nih.govresearchgate.net An iodine-mediated one-pot, three-component reaction of an indole-3-carboxaldehyde, tosylhydrazine, and ammonium thiocyanate provides an efficient route to indolyl-1,3,4-thiadiazole amines. nih.gov

| Heterocycle | Key Intermediate | Reagents for Cyclization |

| Pyrazole | Indolyl chalcone | Hydrazine hydrate |

| Isoxazole | Indolyl chalcone | Hydroxylamine hydrochloride |

| Pyrimidine | Indole-3-carboxaldehyde | β-ketoester, Urea/Thiourea |

| Thiadiazole | Indole-3-carboxaldehyde | Thiosemicarbazide |

This table summarizes common synthetic strategies for introducing heterocyclic moieties onto an indole core.

Ring System Modifications and Diverse Substituent Introduction Strategies

Beyond the introduction of heterocyclic rings, the indole ethanone scaffold can be modified by altering the indole ring system itself or by introducing a variety of substituents. These modifications can be achieved through various synthetic strategies.

Electrophilic substitution reactions on the indole ring, such as halogenation, nitration, and sulfonation, can be used to introduce substituents at various positions, although the regioselectivity can be influenced by the existing methoxy (B1213986) and ethanone groups. The N-H of the indole can be alkylated or acylated to introduce further diversity.

The aromatic rings of pendant heterocyclic moieties can also be substituted. For example, in the synthesis of pyrazole analogues from indolyl chalcones, substituted phenylhydrazines can be used to introduce substituents on the pyrazole ring. Similarly, substituted aromatic aldehydes can be used in the initial chalcone synthesis to introduce diversity on the phenyl ring of the resulting pyrazole or isoxazole.

Reaction Condition Optimization and Yield Enhancement Studies in Organic Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing side reactions and environmental impact. For the synthesis of this compound and its analogues, several factors can be fine-tuned.

In Friedel-Crafts acylation, the choice of Lewis acid and solvent is critical. While strong Lewis acids like AlCl₃ can be effective, they can also lead to undesired side products. researchgate.net The use of milder catalysts like dialkylaluminum chlorides or metal triflates can improve regioselectivity and yield. nih.govorganic-chemistry.org The reaction temperature and time are also important parameters to control.

The use of microwave irradiation has been shown to significantly enhance the rate and yield of Friedel-Crafts acylation of indoles. mdpi.comnih.gov This technique often allows for solvent-free conditions, which is environmentally advantageous. For instance, the microwave-assisted acylation of 5-bromoindole has been reported to give high yields of 3-acyl-5-bromoindole derivatives in short reaction times. mdpi.com

In the construction of heterocyclic analogues, the optimization of cyclization conditions is key. This can involve screening different bases, solvents, and reaction temperatures. For example, in the synthesis of pyrazolines from chalcones, the choice of base and solvent can influence the reaction rate and the stability of the product.

| Reaction | Optimization Strategy | Key Parameters | Benefit |

| Friedel-Crafts Acylation | Catalyst Screening | Lewis acid type and amount | Improved regioselectivity and yield |

| Friedel-Crafts Acylation | Microwave Synthesis | Temperature, Time, Solvent-free | Reduced reaction time, higher yield |

| Heterocycle Formation | Condition Screening | Base, Solvent, Temperature | Improved cyclization efficiency |

| Multi-step Synthesis | One-pot Reactions | Order of reagent addition | Increased overall yield, process simplification |

This table outlines strategies for optimizing the synthesis of indole ethanone derivatives.

Advanced Spectroscopic and Structural Elucidation Techniques for Indole Ethanone Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the molecular framework.

Proton (¹H) NMR spectroscopy reveals the chemical environment of each hydrogen atom in a molecule. The spectrum for 1-(5,6-dimethoxy-1H-indol-3-yl)ethan-1-one is expected to show distinct signals corresponding to the aromatic protons on the indole (B1671886) ring, the protons of the two methoxy (B1213986) groups, the methyl protons of the ethanone (B97240) group, and the N-H proton of the indole ring.

The chemical shift (δ) of each proton is influenced by the electron density of its surroundings. Protons on the aromatic ring are deshielded and appear at higher chemical shifts. The methoxy and acetyl methyl protons are shielded and appear at lower chemical shifts. Spin-spin coupling between adjacent, non-equivalent protons would result in the splitting of signals, providing valuable information about the connectivity of the molecule. For instance, aromatic protons often show doublet or multiplet patterns depending on their neighbors.

Based on data from analogous compounds like 3-acetylindole (B1664109) and various dimethoxy-substituted aromatics, the expected ¹H NMR spectral data for this compound in a solvent like DMSO-d₆ would be as follows:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

| Indole N-H | ~11.5 - 12.0 | Broad Singlet (br s) | Exchangeable with D₂O. |

| H-2 | ~8.0 - 8.2 | Singlet (s) or Doublet (d) | Position adjacent to the nitrogen and acetyl group. |

| H-4 | ~7.5 - 7.7 | Singlet (s) | Aromatic proton adjacent to the fused benzene (B151609) ring. |

| H-7 | ~7.0 - 7.2 | Singlet (s) | Aromatic proton adjacent to the fused benzene ring. |

| OCH₃ (at C-5/C-6) | ~3.8 - 4.0 | Singlet (s) | Two distinct singlets for the two methoxy groups. |

| OCH₃ (at C-6/C-5) | ~3.8 - 4.0 | Singlet (s) | |

| COCH₃ | ~2.4 - 2.6 | Singlet (s) | Methyl protons of the acetyl group. |

This is an illustrative table of expected values based on established principles and data for similar compounds.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the spectrum. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

The spectrum is expected to show signals for the carbonyl carbon of the ethanone group at a very high chemical shift (downfield), typically around 190-200 ppm. The aromatic and indole ring carbons appear in the intermediate region (100-150 ppm), while the aliphatic methyl carbons of the methoxy and acetyl groups appear at low chemical shifts (upfield). Analysis of ¹³C NMR spectra for related indole derivatives helps in assigning these signals accurately. journals.co.za

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O | ~192 |

| C-5 / C-6 (with OCH₃) | ~145 - 150 |

| C-3a / C-7a | ~130 - 135 |

| C-2 | ~130 |

| C-3 | ~115 |

| C-4 / C-7 | ~95 - 105 |

| OCH₃ | ~56 |

| COCH₃ | ~27 |

This is an illustrative table of expected values based on established principles and data for similar compounds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern. For this compound (molecular formula C₁₂H₁₃NO₃), the molecular weight is 219.24 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z = 219.

The fragmentation pattern provides a fingerprint that helps in structural confirmation. A common fragmentation pathway for 3-acetylindoles is the cleavage of the acetyl group. Therefore, a significant fragment ion would be expected at m/z = 176, corresponding to the loss of an acetyl radical (•COCH₃, 43 Da). Further fragmentation of the indole ring could also be observed.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the elemental composition of the molecule and its fragments. mdpi.com For C₁₂H₁₃NO₃, the calculated exact mass is 219.08954 Da. An HRMS experiment would aim to measure a value extremely close to this, confirming the molecular formula and distinguishing it from other compounds with the same nominal mass. For example, HRMS has been used to confirm the formulas of other complex indole derivatives. amazonaws.comrsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an effective method for identifying the functional groups present in a compound. The IR spectrum of this compound is expected to display several characteristic absorption bands. Data from related structures, such as 5,6-dimethoxy-1-indanone (B192829), can provide insight into the expected frequencies for certain vibrations. nist.gov

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Indole N-H | Stretching | 3200 - 3400 (broad) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H (in CH₃) | Stretching | 2850 - 3000 |

| Ketone C=O | Stretching | 1630 - 1680 (strong) |

| Aromatic C=C | Stretching | 1500 - 1600 |

| Aryl Ether C-O | Stretching | 1200 - 1275 (strong) |

The strong absorption from the carbonyl (C=O) group of the ketone and the broad N-H stretch are particularly diagnostic features in the IR spectrum.

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

While spectroscopic methods provide evidence for the connectivity and functional groups within a molecule, X-ray crystallography offers an unambiguous determination of the three-dimensional structure in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise positions of each atom.

A crystal structure determination for this compound has not been found in publicly available literature. However, the application of this technique to other indole derivatives demonstrates its power. For example, the X-ray crystallographic study of 3-(naphth-1-ylmethyl)indole revealed its precise molecular conformation and packing in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions. researchgate.net Similarly, structures of other functionalized indoles have been definitively established using this method. tandfonline.commdpi.comnih.gov If a suitable single crystal of this compound were grown, X-ray crystallography would provide definitive proof of its structure, confirming the substitution pattern on the indole ring and the conformation of the acetyl and methoxy groups.

Elemental Analysis for Empirical Composition Validation

Elemental analysis is a cornerstone analytical technique in synthetic chemistry, employed to determine the mass percentages of the constituent elements—primarily carbon (C), hydrogen (H), and nitrogen (N)—in a sample. This method provides a crucial validation step for newly synthesized compounds, allowing for the confirmation of its empirical formula. The process involves the complete combustion of a small, precisely weighed sample under controlled conditions. The resulting combustion products, such as carbon dioxide, water, and nitrogen gas, are meticulously collected and quantified to calculate the percentage composition of each element in the original molecule.

For a compound to be considered pure and its molecular structure correctly identified, the experimentally determined elemental percentages must align closely with the theoretical values calculated from its proposed molecular formula. A strong correlation between the found and calculated values, typically within a margin of ±0.4%, serves as robust evidence for the compound's elemental integrity and purity.

In the case of this compound, the molecular formula is established as C₁₂H₁₃NO₃. Based on this formula, the theoretical elemental composition has been calculated. The comparison between these calculated values and any future experimental findings is essential for unequivocally verifying the compound's empirical formula.

The detailed theoretical elemental composition for this compound is presented below.

Interactive Data Table: Elemental Composition of this compound

| Element | Symbol | Calculated (%) | Experimental (%) |

| Carbon | C | 65.74 | Data not available |

| Hydrogen | H | 5.98 | Data not available |

| Nitrogen | N | 6.39 | Data not available |

| Oxygen | O | 21.89 | Data not available |

Structure Activity Relationship Sar Investigations of 1 5,6 Dimethoxy 1h Indol 3 Yl Ethan 1 One Analogues

Correlating Specific Structural Modifications with Altered Biological Response Profiles

SAR studies systematically explore how changes in a molecule's structure affect its biological activity. By making specific modifications to a lead compound, researchers can identify key functional groups and structural motifs responsible for its therapeutic action. The indole (B1671886) scaffold has proven to be a versatile template for such investigations across various therapeutic areas. nih.gov

A notable example involves a series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives designed as tubulin polymerization inhibitors. rsc.org Within this series, specific structural alterations led to significant variations in antiproliferative activity against several cancer cell lines. Compound 7d , which incorporates a specific triazolyl group, demonstrated the most potent activity, highlighting the critical role of this particular modification in enhancing the biological response. rsc.org Mechanistic studies confirmed that this compound arrests the cell cycle in the G2/M phase and induces apoptosis in a dose-dependent manner. rsc.org

| Compound | Cell Line | IC₅₀ (μM) |

| 7d | HeLa | 0.52 |

| MCF-7 | 0.34 | |

| HT-29 | 0.86 |

Table 1: In vitro antiproliferative activities of compound 7d, a potent tubulin polymerization inhibitor derived from an indole scaffold. rsc.org

In the development of acetylcholinesterase (AChE) inhibitors for conditions like Alzheimer's disease, SAR studies on rigid analogues of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine (1) led to important discoveries. nih.gov Researchers found that replacing the 2-isoindoline moiety in a potent analogue with an indanone moiety—a structure related to 1-(5,6-dimethoxy-1H-indol-3-yl)ethan-1-one—resulted in compounds that retained high inhibitory potency. nih.gov This demonstrates how bioisosteric replacement of functional groups can be used to maintain or improve pharmacological activity while potentially modifying other properties like bioavailability or metabolic stability.

Impact of Substitution Patterns on Pharmacological Activities and Selectivity

The position and nature of substituents on the indole ring are critical determinants of both pharmacological potency and selectivity for a specific biological target. Fine-tuning these substitution patterns is a key strategy in drug design to maximize therapeutic effects while minimizing off-target interactions.

This principle is well-illustrated in the development of selective ligands for dopamine (B1211576) D₂ and D₃ receptors, which are important targets for treating neuropsychiatric disorders. In a series of indolyl-2-carboxylic acid analogues, modifications at the 5-position of the indole ring had a profound impact on binding affinity and selectivity. nih.gov

Introduction of a 5-hydroxyl group (Compound 14a ) in place of a hydrogen atom increased the binding affinity for both D₂ and D₃ receptors compared to the parent compound. nih.gov

Replacement of the 5-hydroxyl with a 5-methoxy group (Compound 15c vs. 15b ) led to a decrease in D₂ receptor affinity but a slight increase in D₃ affinity. This shift dramatically improved the D₃ receptor selectivity. nih.gov

These findings underscore how subtle changes in the substitution pattern—in this case, a hydroxyl versus a methoxy (B1213986) group at the same position—can precisely modulate receptor selectivity.

| Compound | 5-Position Substituent | D₂ Kᵢ (nM) | D₃ Kᵢ (nM) | D₂/D₃ Selectivity Ratio |

| 14a | -OH | 15.7 | 0.18 | 87 |

| 15b | -OH | 33.6 | 4.0 | 8.4 |

| 15c | -OCH₃ | 66.3 | 3.1 | 21.4 |

Table 2: Impact of 5-position substitution on the indole ring on dopamine receptor binding affinity (Kᵢ) and selectivity. nih.gov

Similarly, the specific substitution pattern of the highly potent AChE inhibitor 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil) is crucial for its activity. nih.gov The 5,6-dimethoxy groups on the indanone ring are key contributors to its high affinity and remarkable selectivity, being 1250 times more selective for AChE over the related enzyme butyrylcholinesterase (BuChE). nih.gov This high degree of selectivity is a desirable feature in a therapeutic agent, as it can reduce the likelihood of side effects caused by interactions with other enzymes or receptors.

Conformational Analysis and Bioactive Conformation Studies in Ligand Design

Understanding the three-dimensional structure and conformational flexibility of a molecule is essential for rational drug design. The bioactive conformation is the specific spatial arrangement a ligand adopts when it binds to its biological target. Conformational analysis helps to identify this arrangement and to design more rigid analogues that are "locked" into this favorable conformation, potentially increasing potency and selectivity.

Studies on indol-3-yl-glyoxalylamides have revealed that restricted rotation around certain chemical bonds can lead to the existence of different rotational isomers (rotamers), specifically syn-periplanar and anti-periplanar forms. researchgate.net In asymmetrically substituted derivatives, steric hindrance causes both rotamers to be present, though the anti rotamer, where the bulkier group is positioned further away from the amide carbonyl group, tends to be the predominant form. researchgate.net However, X-ray crystallography of several monoalkylated compounds revealed a syn conformation in the solid state, which was stabilized by an internal N-H···O hydrogen bond. researchgate.net This highlights that the lowest energy conformation is not always the bioactive one and that multiple conformations must be considered in ligand design.

Further research on 2,3-dihydromelatonin (B1249714) analogues has also emphasized the importance of conformational features. mdpi.com In these molecules, the acetamide (B32628) side chain at the 3-position of the indole ring is conformationally restricted. Investigating how this "locked" conformation influences affinity for melatonin (B1676174) receptors is a key aspect of designing new ligands with tailored properties. mdpi.com

Ligand Efficiency and Physicochemical Property Optimization Based on SAR Data

In modern drug discovery, potency alone is not sufficient for a successful drug candidate. It is crucial to optimize a range of physicochemical properties, such as solubility, permeability, and metabolic stability, in parallel with pharmacological activity. Ligand efficiency (LE) is a widely used metric that aids in this optimization process by assessing the binding affinity of a compound in relation to its size. wikipedia.orgtaylorandfrancis.com

LE is calculated by dividing the free energy of binding (ΔG) by the number of non-hydrogen atoms (N) in the molecule: LE = - (ΔG) / N wikipedia.org

This can also be expressed using the IC₅₀ or Kᵢ value: LE ≈ 1.4 (−log IC₅₀) / N wikipedia.org

This metric helps identify smaller, more efficient fragments or lead compounds that make a greater contribution to binding on a per-atom basis. taylorandfrancis.com The principle is that elaborating a highly efficient, smaller molecule into a more potent lead is often more successful than attempting to optimize a large, inefficient molecule. taylorandfrancis.com Optimizing for high ligand efficiency can help ensure that the final drug candidate has a relatively low molecular weight and more "drug-like" properties. taylorandfrancis.com

SAR data is integral to this optimization process. For example, in the study of dopamine receptor ligands, the introduction of a hydroxyl group (Compound 14a ) not only modulated binding affinity but also favorably altered a key physicochemical property. nih.gov The calculated log D (a measure of lipophilicity) was reduced from 3.6 to 2.85, indicating that the new analogue is less greasy, which can positively impact properties like solubility and absorption. nih.gov This is a clear example of how SAR data can guide the simultaneous optimization of both potency and physicochemical characteristics. Other metrics, such as the Binding Efficiency Index (BEI) and Surface-Binding Efficiency Index (SEI), are also used to guide optimization by incorporating molecular weight and polar surface area (PSA). wikipedia.org

Preclinical Biological Activity Studies of 1 5,6 Dimethoxy 1h Indol 3 Yl Ethan 1 One Derivatives

Anticancer and Antitumor Activity Evaluations

Indole (B1671886) derivatives are well-established as potent anticancer agents, acting through various mechanisms such as the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and interference with key signaling pathways crucial for cancer progression. mdpi.commdpi.comnih.gov

The cytotoxic potential of indole derivatives has been demonstrated across a range of human cancer cell lines. Studies on the human chronic myelogenous leukemia (K562) cell line have identified highly potent compounds. For instance, a novel 2-chloro-N-(5-(2-oxoindolin-3-yl)-4H-pyrazol-3-yl) acetamide (B32628) derivative containing a 1,3,4-thiadiazole moiety, designated as compound 10b , exhibited an exceptionally low IC50 value of 10 nM against K562 cells. nih.gov In another study screening various methoxy-substituted pyrazino[1,2-a]indoles, compound 1e , which has a methoxy (B1213986) group at the 8-position, showed significant growth inhibitory activity against K562 cells, whereas other positional isomers were inactive. nih.gov Indole-2-on derivatives, previously identified as Src kinase inhibitors, have also shown strong anticancer activity against both sensitive and resistant K562 cell lines. benthamdirect.com

Similarly, in the context of breast cancer, indole derivatives have shown significant activity against the MCF-7 cell line. An indole Mannich base derivative, compound 1c , which features an indole ring fused to a hydroxyl benzaldehyde, was found to be highly effective with a half-maximal inhibitory concentration (LC50) of 0.55 μM against MCF-7 cells. frontiersin.org The antiproliferative properties of various indole alkaloids have also been reported against MCF-7 cells, highlighting the role of these compounds in downregulating key proteins involved in cell survival and proliferation. mdpi.com

Table 1: In Vitro Cytotoxicity of Selected Indole Derivatives

| Compound/Derivative Class | Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Compound 10b (Indole-pyrazol-thiadiazole) | K562 (Leukemia) | IC50 | 10 nM | nih.gov |

| Compound 1e (8-methoxy-pyrazino[1,2-a]indole) | K562 (Leukemia) | IC50 | <35 µM | nih.gov |

| Compound 1c (Indole Mannich base) | MCF-7 (Breast Cancer) | LC50 | 0.55 µM | frontiersin.org |

A primary mechanism through which indole derivatives exert their anticancer effects is the induction of apoptosis. mdpi.comnih.gov The highly potent compound 10b was found to induce late-stage apoptosis in K562 cells. nih.gov Mechanistic studies show that indole compounds can modulate the expression of key proteins in the apoptotic cascade. For example, indole-3-carbinol (I3C) and its dimer 3,3′-diindolylmethane (DIM) have been shown to up-regulate the pro-apoptotic protein Bax while down-regulating anti-apoptotic proteins like Bcl-2 and Bcl-XL, thereby shifting the cellular balance towards cell death. mdpi.com This alteration of the Bax/Bcl-2 ratio is a critical event in the mitochondrial (intrinsic) pathway of apoptosis. mdpi.commdpi.com

Chronic inflammation is a well-known driver of cancer development and progression. Indole derivatives have been identified as modulators of key inflammatory pathways, suggesting a dual role in fighting cancer by directly killing tumor cells and by altering the pro-tumor inflammatory microenvironment. mdpi.com Research has highlighted that novel indole derivatives can modulate pathways such as NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and COX-2 (Cyclooxygenase-2), which are pivotal in inflammation and cancer. mdpi.com For instance, certain indole-based hybrids have been evaluated for their anti-inflammatory activity alongside their anticancer effects. researchgate.net

Antimicrobial Efficacy Investigations

The structural versatility of the indole scaffold has also been leveraged to develop potent antimicrobial agents to combat drug-resistant pathogens. nih.gov

New indole derivatives incorporating 1,2,4-triazole and 1,3,4-thiadiazole moieties have demonstrated a broad spectrum of antibacterial activity. nih.gov In a study evaluating these compounds, significant efficacy was observed against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis, as well as the Gram-negative bacterium Escherichia coli. nih.gov One of the most promising compounds, an indole-triazole derivative designated 3d , showed potent activity against all tested bacterial strains with Minimum Inhibitory Concentration (MIC) values as low as 3.125 µg/mL. nih.gov Another study identified an indole-core compound, CZ74 , which exhibited strong antibacterial potency against several Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with MIC values in the range of 2–4 µg/mL. nih.gov The mechanism of action for CZ74 was found to be the disruption of the FtsZ protein, which is essential for bacterial cell division. nih.gov

Table 2: Antibacterial Activity (MIC, µg/mL) of Indole-Triazole/Thiadiazole Derivatives

| Compound | S. aureus | B. subtilis | E. coli | Reference |

|---|---|---|---|---|

| Compound 3d (Indole-triazole) | 3.125 | 6.25 | 6.25 | nih.gov |

| Compound 3e (Indole-triazole) | 6.25 | 6.25 | 12.5 | nih.gov |

| Compound 3f (Indole-triazole) | 6.25 | 6.25 | 12.5 | nih.gov |

| CZ74 (Indole-core) | 2-4 | ND | ND | nih.gov |

The emergence of fungal infections, particularly those caused by resistant strains, necessitates the development of new antifungal agents. Indole derivatives have shown considerable promise in this area. nih.govsemanticscholar.org A series of 1-(1H-indol-3-yl) derivatives demonstrated fungicidal activity against various strains of Candida species (including C. albicans, C. glabrata, and C. parapsilosis) and Aspergillus niger, with MIC values ranging from 0.125 to 1.000 mg/mL. nih.gov

Similarly, the indole-triazole derivative 3d , which showed potent antibacterial action, was also effective against fungal pathogens Candida albicans and Candida krusei, with an MIC of 3.125 µg/mL for both strains. nih.gov Another study focusing on a new 2-(α-azolylbenzyl)indole derivative, MT18n , reported high in vitro activity against ten different strains of Aspergillus fumigatus, with an MIC of 2 mg/L. tandfonline.com The mechanism of action for this compound was linked to the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. tandfonline.com

Table 3: Antifungal Activity (MIC) of Selected Indole Derivatives

| Compound/Derivative Class | Fungal Strain | MIC Value | Reference |

|---|---|---|---|

| 1-(1H-indol-3-yl) derivatives | Candida spp., Aspergillus niger | 0.125 - 1.0 mg/mL | nih.gov |

| Compound 3d (Indole-triazole) | Candida albicans | 3.125 µg/mL | nih.gov |

| Compound 3d (Indole-triazole) | Candida krusei | 3.125 µg/mL | nih.gov |

| MT18n (2-(α-azolylbenzyl)indole) | Aspergillus fumigatus | 2 mg/L | tandfonline.com |

Antiviral Properties

HIV-1 Attachment Inhibition and Related Mechanisms

Derivatives of 1-(5,6-dimethoxy-1H-indol-3-yl)ethan-1-one have been investigated for their potential as anti-HIV-1 agents, particularly as inhibitors of viral entry. The mechanism of action for many indole-based anti-HIV compounds involves the inhibition of HIV-1 attachment to the host cell, a critical first step in the viral life cycle. This inhibition is often achieved by targeting the viral envelope glycoprotein gp120, which is responsible for binding to the CD4 receptor on the surface of host T-cells. By binding to gp120, these compounds can induce conformational changes that prevent the interaction with CD4, thereby blocking viral entry.

Research into N-arylsulfonyl-3-acetylindoles, which share a structural resemblance to the compound of interest, has demonstrated significant anti-HIV-1 activity. For instance, N-phenylsulfonyl-3-acetyl-6-methylindole and N-(p-ethyl)phenylsulfonyl-3-acetyl-6-methylindole have shown potent anti-HIV-1 activity with EC50 values of 0.36 µg/mL and 0.13 µg/mL, respectively. Structure-activity relationship (SAR) studies have indicated that the acetyl group at the 3-position of the indole ring is a key contributor to this activity.

Furthermore, some indole derivatives function as HIV-1 fusion inhibitors by targeting the transmembrane glycoprotein gp41. This protein mediates the fusion of the viral and host cell membranes after the initial attachment. By binding to a hydrophobic pocket on gp41, these compounds can prevent the conformational changes necessary for membrane fusion, thus halting the infection process at a slightly later stage of entry.

Table 1: Anti-HIV-1 Activity of Selected Indole Derivatives

| Compound | Target | EC50 | Reference |

|---|---|---|---|

| N-phenylsulfonyl-3-acetyl-6-methylindole | HIV-1 Replication | 0.36 µg/mL | |

| N-(p-ethyl)phenylsulfonyl-3-acetyl-6-methylindole | HIV-1 Replication | 0.13 µg/mL | |

| 3-Oxindole Derivative (6f) | HIV-1 Tat-mediated transcription | 0.4578 µM | |

| Lignan 2 from Litsea verticillata | HIV-1 | 16.4 µg/mL (42.7 µM) |

Other Identified Antiviral Actions

Beyond HIV-1, derivatives of 5,6-dimethoxy-1H-indol-3-yl)ethan-1-one and structurally related compounds have demonstrated a broader spectrum of antiviral activity. For example, studies on 5,6-dimethoxyindan-1-one analogs, which share the dimethoxy-substituted aromatic ring, have revealed potent activity against a variety of viruses. One such analog showed high efficacy against the vaccinia virus, with an EC50 value of less than 0.05 µM.

Furthermore, certain indole derivatives have been identified as potential agents against the influenza A virus. One study identified 5-methoxy-2-(diformylmethylidene)-3,3-dimethylindole as an inhibitor of influenza A virus replication. This compound was found to inhibit the expression of viral genes and suppress the host's type I interferon response.

The antiviral potential of indole derivatives also extends to the Herpes Simplex Virus (HSV). While some synthesized 5-halo-6-methoxy-5,6-dihydro derivatives of deoxyuridines, designed as potential anti-herpes agents, were found to be non-inhibitory in their prodrug form, this area of research highlights the continued interest in methoxy-substituted heterocyclic compounds as antiviral scaffolds.

Table 2: Broad-Spectrum Antiviral Activity of Methoxy-Substituted Indole and Indanone Derivatives

| Compound | Virus | EC50 | Reference |

|---|---|---|---|

| 5,6-dimethoxyindan-1-one analog (7) | Vaccinia virus | <0.05 µM | |

| 5-methoxy-2-(diformylmethylidene)-3,3-dimethylindole (526A) | Influenza A Virus | Not specified |

Enzyme Inhibition Studies

Tyrosinase Inhibition Mechanisms and Kinetic Analysis

Derivatives of this compound have been explored as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis. Overproduction of melanin can lead to hyperpigmentation disorders, making tyrosinase inhibitors valuable in dermatology and cosmetics. Indole derivatives, particularly those with aldehyde or thiourea functionalities, have shown significant tyrosinase inhibitory activity.

Kinetic studies are crucial for understanding the mechanism of enzyme inhibition. For tyrosinase inhibitors, these studies often reveal either competitive, non-competitive, or mixed-type inhibition. A competitive inhibitor typically binds to the active site of the enzyme, competing with the substrate. This is often observed with compounds that are structurally similar to the natural substrate, L-tyrosine. For instance, kinetic analysis of certain indole-thiourea derivatives has confirmed a competitive inhibition mechanism.

The inhibition constants, such as Ki, provide a measure of the inhibitor's potency. Lineweaver-Burk plots are commonly used to determine the type of inhibition and to calculate these kinetic parameters. For a competitive inhibitor, the Vmax (maximum reaction velocity) remains unchanged, while the Km (Michaelis constant) increases. In contrast, a non-competitive inhibitor binds to a site other than the active site, causing a decrease in Vmax with no change in Km.

Table 3: Tyrosinase Inhibitory Activity and Kinetics of Indole Derivatives

| Compound | Inhibition Type | IC50 | Ki | Reference |

|---|---|---|---|---|

| Indole-thiourea derivative (4b) | Competitive | 5.9 ± 2.47 µM | Not specified | |

| Indole-3-carbaldehyde | Not specified | 1.3 mM | Not specified | |

| 7,3',4'-trihydroxyisoflavone | Not specified | 5.23 ± 0.6 µM | Not specified | |

| 7,8,4'-trihydroxyisoflavone | Not specified | 11.21 ± 0.8 µM | Not specified |

DNA Gyrase Inhibition and Molecular Interactions

DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that plays a crucial role in DNA replication, transcription, and repair. It is a well-established target for antibacterial drugs. Derivatives of this compound have been investigated for their potential to inhibit this enzyme.

The inhibitory mechanism of many small molecules against DNA gyrase involves binding to the B subunit (GyrB), which contains the ATPase activity necessary for the enzyme's function. By binding to the ATP-binding pocket of GyrB, these inhibitors can prevent the hydrolysis of ATP, which is essential for the supercoiling activity of DNA gyrase. This leads to the disruption of DNA replication and ultimately, bacterial cell death.

Table 4: DNA Gyrase Inhibitory Activity of Selected Compounds

| Compound Class | Target Subunit | IC50 | Reference |

|---|---|---|---|

| Dihydropyrimidine derivatives | DNA Gyrase | Not specified | |

| Digallic acid | DNA Gyrase | Potent inhibition | |

| Dodecyl gallate | DNA Gyrase | Potent inhibition |

Investigation of Other Enzyme Targets (e.g., Aromatase, MurE Synthetase)

The therapeutic potential of this compound derivatives extends to other enzyme targets, including aromatase. Aromatase is a key enzyme in the biosynthesis of estrogens and is a validated target for the treatment of hormone-dependent breast cancer. Inhibition of aromatase leads to a reduction in estrogen levels, which can slow the growth of estrogen-receptor-positive tumors.

Studies on melatonin (B1676174) analogues, which contain an indole scaffold, have demonstrated aromatase inhibitory activity. For instance, certain 5-fluoroindole derivatives of melatonin have been shown to inhibit aromatase activity by up to 29% in a direct enzymatic assay. While these are not direct derivatives of this compound, they highlight the potential of the indole core to be adapted for aromatase inhibition.

Another potential enzyme target for novel antibacterial agents is MurE synthetase, which is involved in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. Inhibition of MurE synthetase can disrupt cell wall formation and lead to bacterial cell lysis. While the search results did not yield specific studies on the inhibition of MurE synthetase by this compound derivatives, the exploration of indole-based compounds as inhibitors of various bacterial enzymes is an active area of research.

Table 5: Aromatase Inhibitory Activity of Indole-related Compounds

| Compound Class | Inhibition | IC50 | Reference |

|---|---|---|---|

| 5-Fluoroindole derivatives of Melatonin | Up to 29% | Not specified | |

| 2-methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one | Not specified | 210 nM | |

| Dehydroabietic acid | Not specified | 320 nM |

Receptor Modulation and Binding Affinity Studies

The indole nucleus is recognized as a versatile pharmacophore due to its capacity to interact with a wide array of receptors, leading to diverse biological activities. mdpi.com Derivatives of this compound have been investigated for their potential to modulate key receptors in the central nervous system, particularly glutamate and serotonin (B10506) receptors.

N-methyl-D-aspartate (NMDA) receptors are crucial for synaptic transmission and plasticity, and their dysfunction is implicated in various neurological disorders. The GluN2B subunit, in particular, has been a significant target for therapeutic intervention. Indole derivatives have shown promise as selective antagonists for GluN2B-containing NMDA receptors. nih.govnih.gov

In the pursuit of developing selective GluN2B ligands, a series of 3-substituted-indole derivatives were designed and synthesized. nih.gov Structure-affinity relationship (SAR) studies revealed that modifications at the 5- and 6-positions of the indole ring are critical for binding affinity. For instance, in vitro binding assays demonstrated that 5-hydroxy- and 6-hydroxyindole derivatives were active ligands. nih.gov One lead compound, 3-(4-benzylpiperidin-1-yl)-1-(5-hydroxy-1H-indol-3-yl)ethan-1-one, was found to be a potent ligand. nih.gov The binding of these antagonists is believed to occur at the interface between the GluN1 and GluN2B subunits, inducing a conformational change that leads to allosteric inhibition. nih.gov

Table 1: Binding Affinity of Selected Indole Derivatives for GluN2B-Containing NMDA Receptors

Compound Modification Binding Affinity (IC50) Compound A 5-hydroxy-indole derivative Active Compound B 6-hydroxy-indole derivative Active 3-(4-benzylpiperidin-1-yl)-1-(5-hydroxy-1H-indol-3-yl)ethan-1-one Lead compound with 5-hydroxy substitution Potent Ligand

```*Data is illustrative based on qualitative descriptions in cited literature.*

[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGsA9TPP44kWqVo8rGzPIm28FyxyqUOyJZF2kmCShcnI_OZVVYNXnV_tWZReH697w5EUSkz6JnE1yixhL2wWToZKTqRUjlOaE7apQ0AI92_eecYoGPMTmTVbagd867qhtSfe9gf)]

##### 5.5.2. Serotonergic Receptor Interactions for Indole Analogues

Serotonin (5-HT) receptors are involved in a multitude of physiological and neuropsychological processes, making them a key target for drug development. nih.govThe indole scaffold, being structurally similar to serotonin, is a common feature in many serotonergic ligands.

researchgate.net

Derivatives of indole have been studied for their interactions with various serotonin receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT6. nih.govmdma.chFor example, a series of N1-arylsulfonyltryptamines, which are indole derivatives, were identified as potent ligands for the human 5-HT6 receptor. The 5-methoxy-1-benzenesulfonyl analogue demonstrated the highest affinity. mdma.chMolecular modeling studies suggest that the indole moiety penetrates deep into the hydrophobic microdomain of the receptor. nih.govThe primary interaction often involves a salt bridge between a protonatable nitrogen atom on the ligand and a conserved aspartate residue within the receptor.

nih.gov

Quantitative structure-activity relationship (QSAR) studies on indolyl sulphonamide derivatives have further elucidated the structural features necessary for optimizing 5-HT6 binding affinity. nih.govThese studies highlight the importance of specific topological and molecular features for receptor binding.

nih.govTable 2: Interaction of Indole Analogues with Serotonin Receptors ```html

Compound Class Target Receptor Key Finding Indole Derivatives (D2AAK5, D2AAK6, D2AAK7) 5-HT1A, 5-HT2A Stable binding in molecular dynamic simulations. N1-arylsulfonyltryptamines 5-HT6 Potent ligands; 5-methoxy substitution enhances affinity. Indolyl Sulphonamides 5-HT6 Binding affinity modeled by specific molecular descriptors. Indolebutylpiperazines 5-HT1A Electron-withdrawing groups at position 5 increase affinity.

Anti-inflammatory and Analgesic Effects

Indole and its derivatives have long been recognized for their anti-inflammatory and analgesic properties, with indomethacin being a classic example of a non-steroidal anti-inflammatory drug (NSAID) built on an indole scaffold. T nih.govresearchgate.nethe primary mechanism for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation and pain.

nih.govResearch has focused on developing novel indole derivatives, including those related to 1-(1H-indol-1-yl)ethanone, that exhibit potent anti-inflammatory and analgesic activities, often with improved selectivity for the COX-2 isozyme. S nih.govbenthamdirect.comeurekaselect.comresearchgate.netelective COX-2 inhibition is a desirable trait as it is associated with a reduction in the gastrointestinal side effects commonly seen with non-selective COX inhibitors.

tandfonline.comnih.govIn preclinical models, such as the carrageenan-induced paw edema assay in rats, various indole derivatives have demonstrated significant anti-inflammatory effects. F nih.govnih.govor instance, a series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives were synthesized and evaluated. C nih.govertain substitutions on the phenyl ring, such as 3-nitrophenyl, 3,4-dimethoxyphenyl, and 2,4,5-trimethoxyphenyl, resulted in compounds with potent activity, showing up to 63.69% inhibition of edema.

nih.govSimilarly, the analgesic potential of these compounds has been confirmed using models like the hot-plate test. T nih.govacs.orghe compound with a 2,4,5-trimethoxyphenyl substitution showed a significant 70.27% inhibition in this assay, comparable to the reference drug indomethacin. T nih.govhese findings underscore the potential of the indole nucleus as a scaffold for developing new anti-inflammatory and analgesic agents.

researchgate.netTable 3: Anti-inflammatory and Analgesic Activity of Selected 2-(5-methoxy-2-methyl-1H-indol-3-yl) Acetohydrazide Derivatives

Data sourced from a study on 2-(5-methoxy-2-methyl-1H-indol-3-yl) acetohydrazide derivatives.

nih.gov***

Mechanistic and Molecular Action Studies of 1 5,6 Dimethoxy 1h Indol 3 Yl Ethan 1 One Analogues

Elucidation of Molecular Pathways and Cellular Targets

Investigations into the analogues of 1-(5,6-dimethoxy-1H-indol-3-yl)ethan-1-one have revealed their interaction with various molecular pathways and cellular targets, primarily implicated in cancer progression. A key target for many indole-based analogues is the microtubule system. unife.itnih.gov Microtubules, dynamic filaments composed of α- and β-tubulin heterodimers, are crucial for cell proliferation, division, and motility. nih.gov Certain indole-containing chalcone derivatives have been shown to interfere with microtubule dynamics, leading to cell cycle arrest and subsequent cell death. unife.itnih.gov This interference with tubulin polymerization is a significant pathway through which these compounds exert their antiproliferative effects. unife.itnih.gov

Another critical molecular target is the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell signaling. researchgate.net Curcumin analogues incorporating pyrazole and indole (B1671886) moieties have been designed and evaluated for their anti-EGFR activities. researchgate.net Molecular docking studies have shown that these analogues can bind efficiently to EGFR, suggesting that their anticancer effects may be mediated through the inhibition of this receptor's signaling pathway. researchgate.net

Furthermore, the cyclooxygenase (COX) enzymes, particularly COX-2, which is increasingly expressed during inflammatory conditions, have been identified as targets. bioinformation.net Curcumin analogues have been evaluated for their COX-2 inhibitory activities, indicating a potential anti-inflammatory pathway. bioinformation.net Other identified targets and pathways for various analogues include the MDM2 protein, which is involved in p53 regulation, and the DYRK2 enzyme, a positive regulator of the 26S proteasome. nih.govf1000research.com Studies on the natural compound Alternol, which shares structural similarities, show it interacts with multiple cellular chaperone proteins, including endoplasmic reticulum (ER) chaperones, leading to the unfolded protein response (UPR). nih.gov This triggers ER stress-responding pathways, such as the PERK and IRE1α cascades, contributing to cell death. nih.gov

Investigations into Enzyme-Ligand Interaction Dynamics and Specificity

The interaction between small molecule ligands and their target enzymes is fundamental to understanding their therapeutic potential. frontiersin.org For analogues of this compound, studies have focused on characterizing these interactions with enzymes like cholinesterases, cyclooxygenase-2 (COX-2), and Dual-specificity tyrosine-phosphorylation-regulated kinase 2 (DYRK2). bioinformation.netf1000research.comnih.gov

In the context of Alzheimer's disease, analogues have been synthesized to probe interactions with acetylcholinesterase (AChE). nih.gov By altering the molecular geometry of ligands—for example, by replacing an α-carbon with a nitrogen atom to change a tetrahedral geometry to a planar trigonal pyramidal one—researchers have studied the impact on AChE inhibition. nih.govnih.gov Computational docking and modeling have been used to compare these interactions, revealing that specific geometries can significantly influence inhibitory activity. nih.gov

Molecular docking studies on curcumin analogues have elucidated their binding to the active site of COX-2. bioinformation.net These studies reveal specific binding orientations and calculate binding energies, which rationalize the tightness of the ligand-enzyme complex. bioinformation.net For instance, one study found that the lower interaction energy for 1-(3,4-dimethoxyphenyl)-5-(4-nitrophenyl) penta-1, 4-dien-3-one (-8.2 kcal/mol) correlated with a tighter binding to the COX-2 active site compared to other tested analogues. bioinformation.net Hydrogen bonds between the ligand's methoxy (B1213986) group and amino acid residues like Ser 530 in the enzyme's active site are crucial for this interaction. bioinformation.net

Similarly, screening of curcumin analogues against the DYRK2 enzyme has been performed using pharmacophore modeling combined with molecular docking and dynamics simulations. f1000research.com This computational approach helps predict the binding free energy of the interaction between the compound and the DYRK2 binding pocket, identifying promising inhibitors. f1000research.com

Table 1: Binding Energies of Curcumin Analogues with COX-2 Enzyme

| Compound Name | Binding Energy (kcal/mol) |

|---|---|

| 1-(3,4-dimethoxyphenyl)-5-(4-nitrophenyl) penta-1, 4-dien-3-one | -8.2 |

| 1-(4-hydroxy-3-methoxyphenyl)-5-(4-methoxyphenyl) penta-1, 4-dien-3-one | -7.6 |

| 1-(1,3-benzodioxol-5-yl)-5-(4-hydroxy-3-methoxyphenyl) penta-1, 4-dien-3-one | -7.5 |

Data sourced from molecular docking studies of curcumin analogues as potential COX-2 inhibitors. bioinformation.net

Receptor Binding Modes and Functional Selectivity

The binding of ligands to specific receptors is a critical aspect of their pharmacological activity. Studies on indole-containing compounds and their analogues have explored their interactions with various receptors, including serotonin (B10506) and sphingosine-1-phosphate (S1P) receptors. nih.govnih.gov

The comparison between the serotonin 5-HT3 receptor antagonist Ondansetron and its piperidone analogue provides insight into how structural modifications affect receptor binding without altering the primary antagonist effect. nih.gov This demonstrates that replacing a carbon atom with nitrogen in the core ring structure can be a viable strategy for creating new analogues that retain the desired receptor-binding profile. nih.gov

In the case of S1P receptors, which are G protein-coupled receptors, various modulators have been studied to understand their competitive binding. nih.gov These studies use competitive radioligand binding assays to demonstrate how different modulators can displace each other, suggesting they bind to the same orthosteric site on the receptor. nih.gov Molecular docking studies support these experimental findings, predicting the binding modes of molecules within the receptor's active site and identifying similar interactions across different ligands for a given receptor subtype (e.g., S1P1 and S1P5). nih.gov Such investigations are crucial for determining whether different S1P receptor modulators can be considered pharmacologically interchangeable. nih.gov

Induction of Cellular Stress Responses (e.g., Reactive Oxygen Species Generation)

A significant mechanism of action for several analogues is the induction of cellular stress, often mediated by the generation of reactive oxygen species (ROS). nih.govmdpi.com ROS are highly reactive molecules, and their accumulation can disrupt the cellular reduction-oxidation (redox) homeostasis, leading to damage in cancer cells. nih.gov

Studies on pyrazole-containing chalcone analogues, which act as Michael acceptors, have shown their ability to elevate intracellular ROS levels. nih.gov This ROS generation is often linked to the depletion of intracellular glutathione (GSH), a key antioxidant. nih.gov The Michael acceptor functionality in these compounds is thought to be critical for this effect. nih.gov

The compound Alternol, isolated from a mutant fungus, has been shown to induce ROS-dependent immunogenic cell death. nih.gov Further investigation revealed that this ROS generation triggers endoplasmic reticulum (ER) stress responses through specific signaling pathways. nih.gov This connection between ROS and ER stress highlights a complex cellular response to these compounds, ultimately contributing to cell death. nih.gov The incomplete oxidation during aerobic metabolism can naturally produce ROS, and the introduction of certain xenobiotics can exacerbate this process, leading to toxic effects that can be harnessed for anticancer activity. mdpi.com

Table 2: Cellular Responses to Analogue-Induced Stress

| Compound Type / Name | Primary Stress Response | Key Mediators | Consequence |

|---|---|---|---|

| Pyrazole-chalcone analogues | ROS Generation | Glutathione (GSH) depletion | Disruption of redox homeostasis, apoptosis |

| Alternol | ROS-dependent ER Stress | PERK, IRE1α pathways | Unfolded Protein Response (UPR), immunogenic cell death |

This table summarizes findings on how different analogues induce cellular stress. nih.govnih.gov

Molecular Basis of Apoptosis Induction in Target Cells

A common outcome of the molecular interactions and cellular stress induced by these analogues is apoptosis, or programmed cell death. mdpi.commdpi.comresearchgate.net The molecular basis for this induction involves a cascade of specific signaling proteins.

A central family of enzymes in the apoptotic process are the caspases. Caspase-3, in particular, acts as a key executioner caspase. mdpi.com Its activation leads to the cleavage of critical cellular substrates, including poly (ADP-ribose) polymerase (PARP), which is a hallmark of apoptosis. mdpi.comresearchgate.net Studies on curcumin analogue MS13 in colon cancer cells demonstrated that treatment led to increased caspase-3 activity. mdpi.com

The Bcl-2 family of proteins, which are crucial regulators of apoptosis, are also modulated by these compounds. The study on MS13 also showed a decrease in the level of the anti-apoptotic protein Bcl-2. mdpi.com Conversely, other analogues, such as Pentagamavunon-1 (PGV-1), have been found to elevate the levels of pro-apoptotic proteins like BAX and PUMA. researchgate.net The translocation of BAX to the mitochondria is a critical step that activates the caspase cascade. researchgate.net

The induction of apoptosis is often observed to be dose- and time-dependent. mdpi.com For example, treatment of SW620 metastatic colon cancer cells with MS13 at a concentration of 11.4 µM for 72 hours resulted in over 75% of the cells undergoing apoptosis. mdpi.com This intricate network of pro- and anti-apoptotic proteins is a primary target for these indole-based compounds and their analogues, leading to the selective elimination of cancer cells. mdpi.comresearchgate.net

Table 3: Key Proteins in Apoptosis Induced by Analogues

| Protein | Function | Effect of Analogue Treatment |

|---|---|---|

| Caspase-3 | Executioner caspase | Activity Increased |

| Bcl-2 | Anti-apoptotic | Protein Level Decreased |

| BAX | Pro-apoptotic | Protein Level Increased |

| PUMA | Pro-apoptotic | Protein Level Increased |

| PARP | DNA repair, apoptosis substrate | Cleavage Observed |

This table outlines the roles of key proteins in the apoptotic pathway and how they are modulated by treatment with various analogues. mdpi.comresearchgate.net

Computational Chemistry and Molecular Modeling in Research on 1 5,6 Dimethoxy 1h Indol 3 Yl Ethan 1 One

Molecular Docking Simulations for Predicting Target Binding and Affinity

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is crucial for understanding and predicting the interaction between a ligand, such as an indole (B1671886) derivative, and its protein target.

Research on compounds structurally related to 1-(5,6-dimethoxy-1H-indol-3-yl)ethan-1-one has demonstrated the utility of molecular docking. For instance, docking studies on 1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine, a molecule with a similar dimethoxy-indanone core, were used to predict its binding sites within the enzyme acetylcholinesterase. nih.gov These simulations predicted that the indanone moiety interacts primarily with amino acid residues Tyr70 and Trp279 in the enzyme's binding cavity. nih.gov Such studies provide a roadmap for understanding how the dimethoxy-indole scaffold of this compound might orient itself within a target's active site.

Molecular docking simulations have been successfully applied to various indole derivatives to identify potential therapeutic targets. For example, studies on novel azines bearing an indole moiety used docking to investigate their binding affinities against the CDK-5 enzyme, a target in cancer research. nih.gov Similarly, other indole derivatives have been docked against targets like the androgen receptor and K-Ras protein to evaluate their potential as anticancer agents. researchgate.netthesciencein.org These analyses reveal key interactions, such as hydrogen bonds and π-π stacking, that contribute to binding affinity. nih.govnih.gov

The results from docking simulations are often presented as binding energy scores, which estimate the strength of the interaction. Lower binding energy values typically indicate a more stable and favorable interaction.

Table 1: Example of Molecular Docking Scores for Indole Derivatives Against Various Protein Targets

| Compound Class | Protein Target | Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| Indole-based Azine | CDK-5 (PDB: 3IG7) | -8.34 | nih.gov |

| Dihydropyrimidin-2-amine | Androgen Receptor (PDB: 1T7R) | -7.0 | researchgate.net |

| Indole-based Heterocycle | MurC Ligase | -11.5 | nih.gov |

Quantum Chemical Calculations (DFT, Ab-initio) for Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab-initio methods, are powerful tools for investigating the electronic structure and reactivity of molecules. researchgate.net These methods are used to calculate various molecular properties, including optimized geometry, vibrational frequencies, and electronic properties like frontier molecular orbitals. researchgate.netresearchgate.net For indole derivatives, DFT studies, often using the B3LYP functional with basis sets like 6-31G or 6-311G, have been widely employed to understand their fundamental chemical nature. niscpr.res.inrsc.orgresearchgate.net

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity and electronic transitions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. niscpr.res.inresearchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily excited, as it implies that less energy is required to move an electron from the ground state to an excited state. researchgate.net This intra-molecular charge transfer is a key aspect of many chemical and biological processes. researchgate.net For various indole and indazole derivatives, DFT calculations have been used to determine these energy gaps, providing insights into their relative stability and reactivity. niscpr.res.inrsc.org Such analysis applied to this compound would elucidate its electronic behavior and potential for charge transfer interactions.

Table 2: Example HOMO-LUMO Energy Gaps for Indole-related Structures Calculated by DFT

| Compound Type | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|---|

| Indole Derivative | DFT/B3LYP/6-311++G(d,p) | Not Specified | Not Specified | 6.01 | researchgate.net |

Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the charge distribution within a molecule. youtube.com It illustrates the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue), with neutral regions often shown in green. youtube.comresearchgate.net

MEP maps are invaluable for understanding intermolecular interactions, particularly in the context of drug-receptor binding. researchgate.net The electrostatic potential of a ligand like this compound must be complementary to the electrostatic potential of its biological target's binding site for a stable interaction to occur. For example, a negatively charged region on the ligand will preferentially interact with a positively charged region in the receptor pocket. Studies on various indole derivatives have used MEP maps to identify these electrostatically distinct regions, which helps in understanding structure-activity relationships and designing molecules with improved binding characteristics. researchgate.netnih.gov

Pharmacophore Modeling and Virtual Screening for Lead Identification

Pharmacophore modeling is a cornerstone of ligand-based drug design. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to exert a specific biological effect. nih.gov

This approach is particularly useful when the three-dimensional structure of the biological target is unknown. By analyzing a set of known active molecules, a pharmacophore model can be generated to serve as a 3D query for searching large compound databases—a process known as virtual screening. nih.govmdpi.com This allows for the rapid identification of new, structurally diverse compounds that are likely to be active. acs.org

For indole derivatives, pharmacophore modeling and virtual screening have been successfully used to discover potent inhibitors for various targets, including DNA gyrase in Mycobacterium tuberculosis. acs.orgnih.gov In one such study, an existing active indole derivative served as a template to screen a database of nearly half a million compounds, leading to the identification of new and potent inhibitors. nih.govacs.org This demonstrates the power of virtual screening to efficiently explore vast chemical spaces for novel therapeutic leads. acs.org This methodology could be applied using this compound as a starting point to discover other compounds with similar or enhanced activity.

Predictive Modeling of Biological Activity Based on Chemoinformatics (e.g., Pa and Pi Values)

Chemoinformatics employs computational methods to analyze chemical information, including the prediction of biological activity spectra for compounds. longdom.org One common tool is the PASS (Prediction of Activity Spectra for Substances) program, which estimates the probability of a compound exhibiting various biological activities. nih.gov

The output of a PASS prediction includes two key values for each activity type:

Pa (Probability to be Active): The likelihood that the compound possesses the specified biological activity.

Pi (Probability to be Inactive): The likelihood that the compound is inactive for that activity.

These probabilities are calculated independently and range from 0 to 1. researchgate.net A compound is generally predicted to be active for a certain function if its Pa value is greater than its Pi value. nih.govresearchgate.net For example, if a compound has a Pa > 0.7 for a particular activity, there is a high probability of confirming this activity experimentally. nih.gov If 0.5 < Pa < 0.7, the chance of experimental confirmation is still significant, and the compound is less likely to be a close analog of known agents. nih.gov

This predictive modeling allows researchers to prioritize which compounds to synthesize and test, saving significant time and resources. By inputting the structure of this compound into such a system, a comprehensive biological activity profile could be generated, highlighting its most probable therapeutic applications or potential toxicities.

Table 3: Hypothetical PASS Prediction for a Novel Compound

| Biological Activity | Pa (Prob. Active) | Pi (Prob. Inactive) | Interpretation (if Pa > Pi) |

|---|---|---|---|

| Anti-inflammatory | 0.650 | 0.045 | Likely to be active |

| Kinase Inhibitor | 0.580 | 0.110 | Likely to be active |

| Antineoplastic | 0.490 | 0.230 | Likely to be active |

Conformational Analysis and Energy Landscapes of Indole Derivatives

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. The relative energies of these conformers determine the molecule's preferred three-dimensional shape, which is crucial for its interaction with biological targets.